6,7-Dihydro-8(5H)-indolizinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

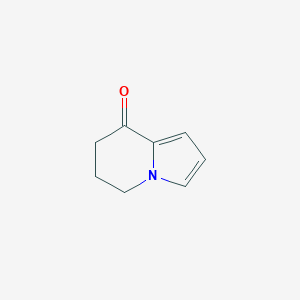

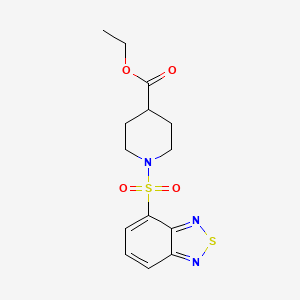

6,7-Dihydro-8(5H)-indolizinone is a synthetic intermediate . It has a molecular formula of C9H9NO, an average mass of 147.174 Da, and a monoisotopic mass of 147.068420 Da .

Molecular Structure Analysis

The molecule has a structure that includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has an ACD/LogP value of 1.82 and an ACD/LogD (pH 5.5) value of 1.54 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 135.2±26.1 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Preparation of Novel Indolizinone-based Compounds : Using 1,3-dipolar cycloaddition chemistry, novel indolizinone-based compounds have been synthesized, highlighting the versatility of 6,7-Dihydro-8(5H)-indolizinone in chemical synthesis (Mmutlane, Harris, & Padwa, 2005).

Divergent Synthesis of Polyhydroxylated Indolizidines : A method for the synthesis of polyhydroxylated indolizidines from this compound derivatives has been established, offering a diverse approach in the field of organic chemistry (Jiang, Cheng, Shi, & Kang, 2007).

Development of Nitrogen-Bridged Heterocycles : Research has led to the selective formation of novel 4(1H)-8,8a-Dihydro-1,4-thiazino[3,4,5-cd]indolizinone derivatives, expanding the application scope of this compound in heterocyclic chemistry (Kakehi, Ito, Suga, Kobayashi, & Hatanaka, 1998).

Medicinal Chemistry and Biological Activity

Antitumor Activity : Synthesis of indolizinone derivatives has been linked to potential antitumor activity, showcasing the medicinal applications of this compound (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Estrogen Receptor Binding : Research on 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a derivative of this compound, indicates its binding affinity for estrogen receptors, implicating its use in hormone-related therapies (Mccague, Kuroda, Leclercq, & Stoessel, 1986).

Exploration in Medicinal Applications : Ruthenium-indolizinone complexes, derived from this compound, have been studied for their potential in medicinal applications, particularly in oncology (Chung, Ng, Yeung, Shek, Tse, Lo, Chan, Tse, Yiu, & Wong, 2018).

Chemical Reactivity and Stereochemistry

- Fundamental Reactivity and Stereochemical Information : The reactivity of indolizinones, including this compound, has been explored to understand how stereochemical information from the ring-fusion can be relayed to new stereocenters, useful in the synthesis of complex molecules (Narayan & Sarpong, 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6,7-dihydro-5H-indolizin-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCRSBRRZPACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CN2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54906-44-4 |

Source

|

| Record name | 5,6,7,8-tetrahydroindolizin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common synthetic approaches to access 6,7-dihydro-8(5H)-indolizinone derivatives?

A1: Several synthetic routes have been explored for this compound derivatives. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its esters. [] Another approach utilizes the reaction of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to form (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones, which serve as versatile intermediates for further transformations. [, , , , , , , ]

Q2: What types of reactions have been explored using (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones as starting materials?

A2: (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones exhibit diverse reactivity. For instance, they undergo magnesium-mediated conjugate addition with bromoform to yield spiro[cyclopropane-indolizine] derivatives. [] Reactions with thiourea in the presence of potassium hydroxide lead to the formation of tetrahydropyrimido[5,4-g]indolizine-2(1H)-thiones. [] Furthermore, these compounds engage in 1,3-dipolar cycloadditions with nitrilimines, producing spiro(indolizine-pyrazole) derivatives. []

Q3: How is Selectfluor employed in the synthesis of this compound derivatives?

A3: Selectfluor mediates the reaction between (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones and various 1,2,3-triazoles or benzotriazoles, affording the corresponding substituted 6,7-dihydroindolizin-8(5H)-one derivatives. []

Q4: What are the key structural features of this compound and its derivatives confirmed by spectroscopic techniques and X-ray crystallography?

A4: The structures of this compound derivatives are routinely characterized using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. [, , , ] In several cases, X-ray crystallography has provided definitive confirmation of the structures and provided insights into their three-dimensional arrangements. [, , ]

Q5: What are the potential applications of this compound derivatives being investigated?

A5: Given their diverse structures and potential biological activity, this compound derivatives have garnered interest in medicinal chemistry. For example, novel tricyclic systems incorporating the this compound core are being explored as potential photosensitizers for targeting triple-negative breast cancer cells. []

Q6: Have any enantioselective synthetic methods been developed for this compound derivatives?

A6: Yes, rhodium-catalyzed asymmetric alkene hydroacylation has emerged as a powerful tool for the enantioselective synthesis of 6,7-dihydroindolizin-8(5H)-ones. This approach utilizes N-allylpyrrole-2-carboxaldehydes as substrates and proceeds with excellent enantioselectivities. [, ]

Q7: Are there naturally occurring alkaloids structurally related to this compound?

A7: Yes, polygonatine A, a natural alkaloid, features the this compound core structure and has been synthesized from 6,7-dihydroindolizin-8(5H)-one. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)